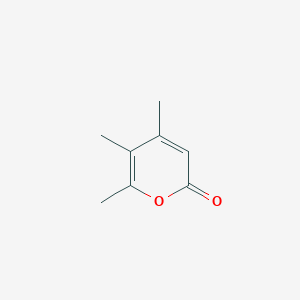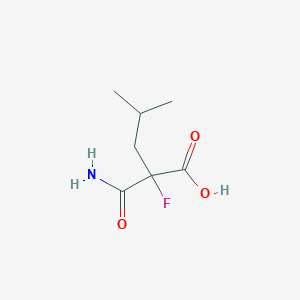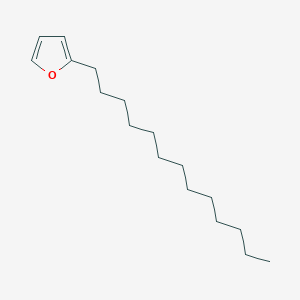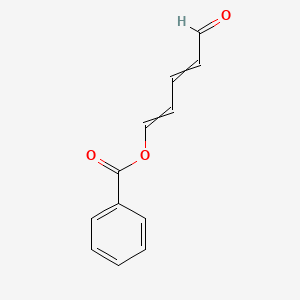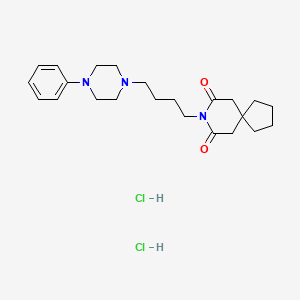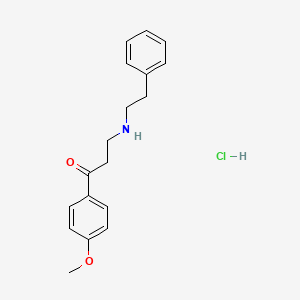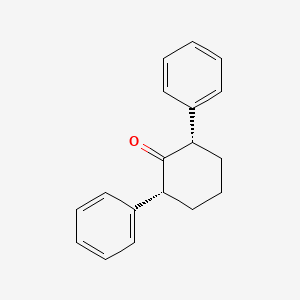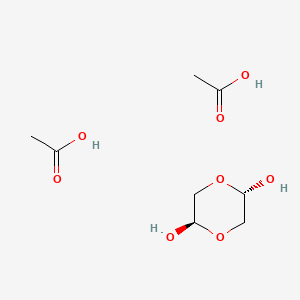
acetic acid;(2S,5R)-1,4-dioxane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2S,5R)-1,4-dioxane-2,5-diol is a compound that combines the properties of acetic acid and a dioxane diol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. The (2S,5R)-1,4-dioxane-2,5-diol component is a cyclic ether with two hydroxyl groups, which can impart unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,5R)-1,4-dioxane-2,5-diol typically involves the condensation of acetic acid with a precursor of (2S,5R)-1,4-dioxane-2,5-diol. One common method is the catalytic condensation of acetic acid with a dioxane derivative in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor technology to enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S,5R)-1,4-dioxane-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dioxane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;(2S,5R)-1,4-dioxane-2,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a precursor for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(2S,5R)-1,4-dioxane-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups in the dioxane ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetic acid component can participate in acid-base reactions, affecting the pH and chemical environment .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: This compound shares the (2S,5R) stereochemistry but has different functional groups.
Phenoxyacetic acid derivatives: These compounds have similar acid functionalities but differ in their aromatic structures.
Uniqueness
Acetic acid;(2S,5R)-1,4-dioxane-2,5-diol is unique due to its combination of acetic acid and dioxane diol, which imparts distinct chemical properties and reactivity. Its stereochemistry also plays a crucial role in its interactions and applications .
Properties
CAS No. |
20688-60-2 |
|---|---|
Molecular Formula |
C8H16O8 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
acetic acid;(2S,5R)-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C4H8O4.2C2H4O2/c5-3-1-7-4(6)2-8-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4)/t3-,4+;; |
InChI Key |
ATNGSTZPPZQWNB-NDXJVULZSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1[C@@H](OC[C@H](O1)O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1C(OCC(O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


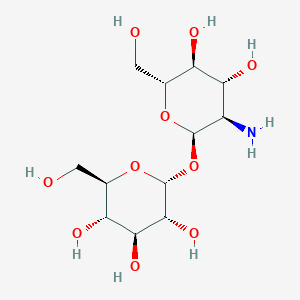
![(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14700809.png)
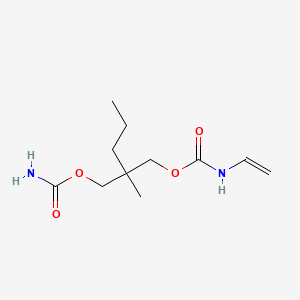
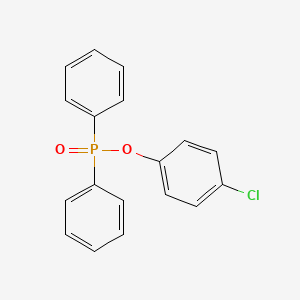
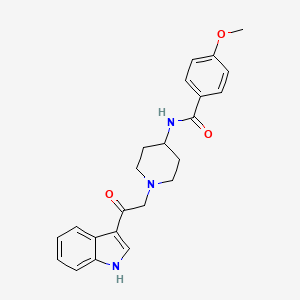
![Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate](/img/structure/B14700832.png)
